molecular formula C8H8O4 B571602 3,4-Dihydroxyphenylacetic Acid-d5 CAS No. 60696-39-1

3,4-Dihydroxyphenylacetic Acid-d5

Cat. No. B571602
CAS RN: 60696-39-1
M. Wt: 173.179
InChI Key: CFFZDZCDUFSOFZ-QUWGTZMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydroxyphenylacetic acid (DOPAC) is a metabolite of the neurotransmitter dopamine . It is a dihydroxyphenylacetic acid having the two hydroxy substituents located at the 3- and 4-positions .


Synthesis Analysis

The synthesis of 3,4-Dihydroxyphenylacetic acid involves a one-pot bioconversion strategy using lignin-related p-coumaric and ferulic acids as starting materials . The bioconversions comprise two artificial routes: decarboxylation-epoxidation-isomerization-oxidation for the synthesis of 4-hydroxyphenylacetic and homovanillic acids and decarboxylation-epoxidation-isomerization-oxidation-hydroxylation for the synthesis of 3,4-dihydroxyphenylacetic acid .


Molecular Structure Analysis

The molecular formula of 3,4-Dihydroxyphenylacetic Acid-d5 is C8H3D5O4 . The molecular weight is 173.18 . The structure of 3,4-Dihydroxyphenylacetic acid has been studied using FT-IR, FT-Raman and UV–Vis spectroscopy as well as density functional theory (DFT) calculations .


Chemical Reactions Analysis

The key steps in the chemical reactions involving 3,4-Dihydroxyphenylacetic acid include the introduction of the alpha-hydroxyl group by Davis oxaziridine reagent and formation of the aldehydes by DIBALH ester reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dihydroxyphenylacetic Acid-d5 include a molecular weight of 173.18 and a molecular formula of C8H8O4 .

Scientific Research Applications

  • Aldehyde Dehydrogenase Inducer in Cells : DOPAC acts as a potential inducer of aldehyde dehydrogenase (ALDH) in murine hepatoma Hepa1c1c7 cells. It enhances ALDH activity and gene expression, protecting cells from acetaldehyde-induced cytotoxicity, which could have implications in preventing alcohol-induced reactions (Liu et al., 2017).

  • Electrocatalytic Oxidation Studies : The electrocatalytic oxidation behavior of DOPAC has been studied using a glassy carbon electrode modified with single-wall carbon nanotubes. This research is significant for understanding the electrochemical properties of DOPAC and its potential applications in various sensors (Wang et al., 2001).

  • Biosynthesis in Escherichia coli : DOPAC's biosynthesis pathway has been explored in Escherichia coli. This study presents a method for sustainable production of DOPAC, highlighting its potential application in food and pharmaceutical industries due to its anti-oxidative activity (Li et al., 2019).

  • Selective Electrochemical Determination : DOPAC has been the subject of studies focusing on its selective determination in the presence of other substances like ascorbic and uric acids. This research aids in developing more refined and selective detection methods for DOPAC (Kalimuthu & John, 2011).

  • Electrochemical Conversion for Added Value : The electrochemical conversion of phenylacetic acid to DOPAC has been investigated to recover high-value phenolic compounds. This process is key in synthesizing DOPAC with potential applications in the antioxidant field (Trabelsi et al., 2015).

  • Neurotransmitter Metabolism : DOPAC is studied for its role in the metabolism of neurotransmitters in the brain, offering insights into the biochemical pathways and potential treatments for neurological conditions (Murphy et al., 1969).

Safety And Hazards

3,4-Dihydroxyphenylacetic Acid-d5 can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

Future Directions

Research on 3,4-Dihydroxyphenylacetic Acid-d5 and its related compounds is ongoing, with recent studies focusing on their potential role in the treatment of Parkinson’s disease .

properties

IUPAC Name

2,2-dideuterio-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i1D,2D,3D,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFZDZCDUFSOFZ-QUWGTZMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)O)[2H])O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroxybenzeneacetic acid-d5

CAS RN

60696-39-1
Record name 60696-39-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
FAJ Muskiet, HJ Jeuring… - Journal of Labelled …, 1978 - Wiley Online Library
The preparation of some deuterium labelled catecholamines, catecholamine metabolites and tryptophan metabolites is described. Simple exchange reactions in DC1/D 2 0 solution or …
ASA Dias - 2017 - estudogeral.uc.pt
Parkinson's disease (PD) is the second most common neurodegenerative disease, affecting over than 6 million people across the world. This is a progressive neurodegenerative …
Number of citations: 0 estudogeral.uc.pt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.